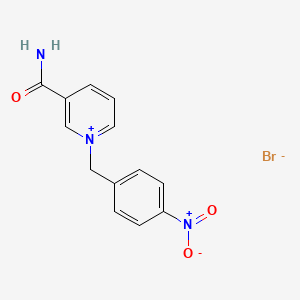

3-CARBAMOYL-1-(4-NITROBENZYL)PYRIDINIUM BROMIDE

Vue d'ensemble

Description

3-CARBAMOYL-1-(4-NITROBENZYL)PYRIDINIUM BROMIDE is a chemical compound with the molecular formula C13H12BrN3O3 and a molecular weight of 338.163 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with a carbamoyl group and a nitrobenzyl group. It is often used in early discovery research due to its rare and unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-CARBAMOYL-1-(4-NITROBENZYL)PYRIDINIUM BROMIDE typically involves the reaction of 4-nitrobenzyl bromide with 3-carbamoylpyridine in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-CARBAMOYL-1-(4-NITROBENZYL)PYRIDINIUM BROMIDE can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The carbamoyl group can be hydrolyzed to form the corresponding amine.

Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.

Common Reagents and Conditions

Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Reduction: Hydrolysis using aqueous acid or base.

Substitution: Nucleophilic substitution using sodium iodide (NaI) in acetone.

Major Products Formed

Oxidation: Formation of 3-carbamoyl-1-(4-aminobenzyl)pyridinium bromide.

Reduction: Formation of 3-aminopyridine derivatives.

Substitution: Formation of 3-carbamoyl-1-(4-nitrobenzyl)pyridinium iodide.

Applications De Recherche Scientifique

Chemical Properties and Structure

3-Carbamoyl-1-(4-nitrobenzyl)pyridinium bromide has the molecular formula C₁₃H₁₂BrN₃O₃ and a molecular weight of approximately 338.16 g/mol. Its structure features a pyridinium ring with a positively charged nitrogen, which enhances its solubility in polar solvents, making it suitable for biological applications. The compound's unique combination of functional groups—including a carbamoyl group and a nitrobenzyl moiety—contributes to its reactivity and interaction with biological systems.

Pharmaceutical Applications

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It may serve as a lead compound for developing new antimicrobial agents due to its structural similarity to other known antimicrobial compounds .

Neurological Research

Research indicates potential applications in neurological studies, particularly concerning calcium signaling pathways. The compound has been explored as a modulator of NAADP-induced Ca²⁺ release, which is relevant in conditions such as multiple sclerosis and arrhythmias . Its ability to influence calcium signaling could lead to novel therapeutic strategies for autoimmune diseases.

Cancer Research

The compound's structural features may also confer cytotoxic effects, making it a candidate for cancer research. Similar compounds have shown promise in inhibiting cancer cell proliferation, suggesting that further investigation into this compound could yield valuable insights into its anticancer potential .

Synthesis and Reaction Pathways

The synthesis of this compound involves several steps that require careful control of reaction conditions to achieve high yields and purity. The general synthetic route includes:

- Formation of the Pyridinium Ring : Starting materials undergo cyclization to form the pyridinium structure.

- Substitution Reactions : Introduction of the carbamoyl and nitrobenzyl groups through electrophilic aromatic substitution or similar methodologies.

- Purification : Final purification steps often involve recrystallization or chromatography to isolate the desired product.

Biological Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies may include:

- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.

- In Vitro Assays : Testing the compound's effects on cell lines to assess cytotoxicity or therapeutic efficacy.

These studies are essential for determining the compound's potential therapeutic applications and safety profiles .

Comparison with Related Compounds

To contextualize the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Carbamoyl-1-(2-nitrobenzyl)pyridinium bromide | Similar structure with different nitro substitution | Potentially similar antimicrobial properties |

| 1-(4-Nitrophenyl)-pyridin-2(1H)-one | Lacks carbamoyl group but shares nitrobenzyl moiety | Known for cytotoxic effects |

| N-(4-Nitrophenyl)acetamide | Contains nitrophenyl but lacks pyridine ring | Exhibits anti-inflammatory activity |

The unique combination of the pyridinium core with both carbamoyl and nitro substituents in this compound may confer distinct reactivity and biological properties not found in other similar compounds.

Mécanisme D'action

The mechanism of action of 3-CARBAMOYL-1-(4-NITROBENZYL)PYRIDINIUM BROMIDE involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinium ring can also interact with nucleic acids and proteins, affecting their function and activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-CARBAMOYL-1-(2-(4-METHOXY-PHENYL)-2-OXO-ETHYL)-PYRIDINIUM BROMIDE

- 1-(2-(1-NAPHTHYL)-2-OXOETHYL)-4-(4-NITROBENZYL)PYRIDINIUM BROMIDE

- 3-CARBAMOYL-1-(2-(4-FLUORO-PHENYL)-2-OXO-ETHYL)-PYRIDINIUM BROMIDE

Uniqueness

3-CARBAMOYL-1-(4-NITROBENZYL)PYRIDINIUM BROMIDE is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties.

Activité Biologique

3-Carbamoyl-1-(4-nitrobenzyl)pyridinium bromide (CNPB) is a chemical compound characterized by its unique molecular structure, which includes a pyridinium ring with a carbamoyl group and a nitrobenzyl moiety. This compound has garnered interest due to its potential biological activities, particularly in pharmaceutical applications. The molecular formula of CNPB is , with a molecular weight of approximately 338.16 g/mol .

Chemical Structure and Properties

The structure of CNPB features a positively charged nitrogen in the pyridinium ring, enhancing its solubility in polar solvents. This property is crucial for its interaction with biological systems. The presence of both the nitro and carbamoyl groups may influence the compound's reactivity and biological properties .

Biological Activity Overview

CNPB has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that CNPB may exhibit antimicrobial activity, potentially making it suitable for developing new antibiotics .

- Cytotoxic Effects : The compound's structural similarities with known cytotoxic agents indicate potential efficacy against cancer cells .

- Neuropharmacological Effects : Research into related compounds suggests that CNPB could have applications in treating neurological disorders due to its ability to cross the blood-brain barrier .

The biological activity of CNPB is hypothesized to involve interactions with specific molecular targets within cells. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, thus eliciting various biological effects . Understanding these interactions is crucial for elucidating the compound's mechanism of action.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of CNPB, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Carbamoyl-1-(2-nitrobenzyl)pyridinium bromide | Similar structure with different nitro substitution | Potentially similar antimicrobial properties |

| 1-(4-Nitrophenyl)-pyridin-2(1H)-one | Lacks carbamoyl group but shares nitrobenzyl moiety | Known for cytotoxic effects |

| N-(4-Nitrophenyl)acetamide | Contains nitrophenyl but lacks pyridine ring | Exhibits anti-inflammatory activity |

The combination of the pyridinium core with both carbamoyl and nitro substituents in CNPB may confer distinct reactivity and biological properties not found in other similar compounds .

Case Studies and Research Findings

Recent studies have focused on evaluating the biological effects of CNPB through various assays:

- Antimicrobial Testing : In vitro studies have shown that CNPB exhibits significant antimicrobial activity against several bacterial strains, indicating its potential as a lead compound for antibiotic development .

- Cytotoxicity Assays : CNPB was tested against various cancer cell lines, demonstrating promising cytotoxic effects comparable to established chemotherapeutic agents .

- Neuropharmacological Assessment : Studies on related compounds have highlighted their ability to inhibit specific enzymes involved in neurodegenerative diseases, suggesting that CNPB could have similar therapeutic applications .

Propriétés

IUPAC Name |

1-[(4-nitrophenyl)methyl]pyridin-1-ium-3-carboxamide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3.BrH/c14-13(17)11-2-1-7-15(9-11)8-10-3-5-12(6-4-10)16(18)19;/h1-7,9H,8H2,(H-,14,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXVIZBDXSNFRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384284 | |

| Record name | 3-(aminocarbonyl)-1-(4-nitrobenzyl)pyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19432-56-5 | |

| Record name | 3-(aminocarbonyl)-1-(4-nitrobenzyl)pyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.